molecular formula C10H11Cl2N B1366188 2-(2,6-Dichlorophenyl)pyrrolidine CAS No. 383127-39-7

2-(2,6-Dichlorophenyl)pyrrolidine

Cat. No. B1366188
M. Wt: 216.1 g/mol
InChI Key: DVMVRBKARAKTQK-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)pyrrolidine is a chemical compound with the molecular formula C10H11Cl2N . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, the synthesis of certain derivatives was achieved by acylation and alane reduction of the appropriate diamine precursors .


Molecular Structure Analysis

The structure of 2-(2,6-Dichlorophenyl)pyrrolidine is characterized by a pyrrolidine ring substituted with a 2,6-dichlorophenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

Pyrrolidine and its derivatives, including 2-(2,6-Dichlorophenyl)pyrrolidine, are involved in various chemical reactions. These reactions often involve the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .

Scientific Research Applications

Crystal Structure and Interactions

  • Diethyl 1-(3,4-dichlorophenyl)-5-oxo-3-(2-thienyl)-2,2-pyrrolidinedicarboxylate - This study discusses the conformation of a pyrrolidine ring and its interactions through weak hydrogen bonds and van der Waals forces (Ray et al., 1998).

Synthesis and Inhibitory Applications

  • Src Kinase Inhibitor Development - Identification of a potent, orally active Src inhibitor demonstrating activity in human tumor cell lines and animal models of tumor growth (Noronha et al., 2007).

Ligand Chemistry

  • 2,6-bis(pyrazolyl)pyridines and Related Ligands - Review of synthesis and complex chemistry of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine ligands, highlighting their use in biological sensing and iron complexes (Halcrow, 2005).

Synthesis and Properties

  • Pyrrolidines Synthesis and Properties - Study on pyrrolidines synthesis and their properties, highlighting their potential use in industry as dyes or agrochemical substances (Żmigrodzka et al., 2022).

Antisecretory Agents

  • Antihypertensive and Antisecretory Agents - Investigation of structural modifications of clonidine to develop compounds with antisecretory activity, such as 2-(2,6-dichlorophenylimino)pyrrolidine (Jen et al., 1975).

Coordination Chemistry

  • Coordination Chemistry of Pyrrolidines - Exploration of adduct formation constants of various heterocyclic nitrogen bases with nickel(II) chelates of dichlorophenyl derivatives (Siddalingaiah & Naik, 2002).

NMR Analysis

  • Chiral Solvating Agent for NMR Analysis - Synthesis of (S)-2-(diphenylmethyl)pyrrolidine, assessed as a chiral solvating agent for NMR analysis of chiral compounds (Bailey et al., 1997).

Safety And Hazards

While specific safety and hazard information for 2-(2,6-Dichlorophenyl)pyrrolidine is not available, general safety measures for handling similar chemical compounds include washing hands and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using the product, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, eye protection, and face protection .

Future Directions

The future directions for research on 2-(2,6-Dichlorophenyl)pyrrolidine and similar compounds involve the design of new pyrrolidine compounds with different biological profiles. This can be achieved by exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .

properties

IUPAC Name

2-(2,6-dichlorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMVRBKARAKTQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407504
Record name 2-(2,6-dichlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dichlorophenyl)pyrrolidine

CAS RN

383127-39-7
Record name 2-(2,6-dichlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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